molecular formula C25H23BrN2O4 B13126596 1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione CAS No. 89868-55-3

1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione

Katalognummer: B13126596
CAS-Nummer: 89868-55-3
Molekulargewicht: 495.4 g/mol
InChI-Schlüssel: WRJXZRQECDUOPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the anthracene family, which is known for its aromatic properties and applications in various fields such as organic electronics, dyes, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivativesThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different properties and applications depending on the introduced functional groups .

Wissenschaftliche Forschungsanwendungen

1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials

Wirkmechanismus

The mechanism of action of 1,4-diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Diamino-2-bromoanthracene-9,10-dione
  • 1,4-Diamino-2-chloro-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione
  • 1,4-Diamino-2-bromo-3-(4-(methoxy)phenoxy)anthracene-9,10-dione

Uniqueness

1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is unique due to the presence of the pentyloxyphenoxy group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility, stability, and potential biological activities compared to similar compounds .

Eigenschaften

CAS-Nummer

89868-55-3

Molekularformel

C25H23BrN2O4

Molekulargewicht

495.4 g/mol

IUPAC-Name

1,4-diamino-2-bromo-3-(4-pentoxyphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C25H23BrN2O4/c1-2-3-6-13-31-14-9-11-15(12-10-14)32-25-20(26)21(27)18-19(22(25)28)24(30)17-8-5-4-7-16(17)23(18)29/h4-5,7-12H,2-3,6,13,27-28H2,1H3

InChI-Schlüssel

WRJXZRQECDUOPU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2Br)N)C(=O)C4=CC=CC=C4C3=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.